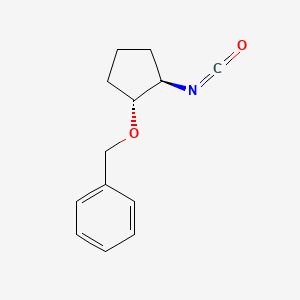

(1R,2R)-(-)-2-Benzyloxycyclopentyl isocyanate

CAS No.: 737001-14-8

Cat. No.: VC3852342

Molecular Formula: C13H15NO2

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 737001-14-8 |

|---|---|

| Molecular Formula | C13H15NO2 |

| Molecular Weight | 217.26 g/mol |

| IUPAC Name | [(1R,2R)-2-isocyanatocyclopentyl]oxymethylbenzene |

| Standard InChI | InChI=1S/C13H15NO2/c15-10-14-12-7-4-8-13(12)16-9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-9H2/t12-,13-/m1/s1 |

| Standard InChI Key | OBCLNTYESQZKFV-CHWSQXEVSA-N |

| Isomeric SMILES | C1C[C@H]([C@@H](C1)OCC2=CC=CC=C2)N=C=O |

| SMILES | C1CC(C(C1)OCC2=CC=CC=C2)N=C=O |

| Canonical SMILES | C1CC(C(C1)OCC2=CC=CC=C2)N=C=O |

Introduction

Synthesis Methods

The synthesis of (1R,2R)-(-)-2-Benzyloxycyclopentyl isocyanate likely involves starting materials such as (1R,2R)-(-)-2-Benzyloxycyclopentanol, followed by conversion of the hydroxyl group to an isocyanate using reagents like phosgene or triphosgene under controlled conditions. This process is typical for the synthesis of isocyanates from alcohols.

Chemical Reactions and Applications

-

Reactivity: Isocyanates are highly reactive, forming covalent bonds with nucleophiles such as amines and alcohols to produce ureas and carbamates, respectively.

-

Applications: These compounds are valuable in organic synthesis, particularly for producing complex molecules with specific stereochemistry. They can also be used in the production of polyurethane materials.

Biological Activity and Safety

Isocyanates, including (1R,2R)-(-)-2-Benzyloxycyclopentyl isocyanate, pose health risks due to their reactivity. Exposure can lead to respiratory issues and skin sensitization. The biological activity of this compound would likely involve interactions with biological macromolecules, potentially leading to immune responses.

Data Table: Comparison of Isocyanates

| Compound | Molecular Formula | Stereochemistry | Applications |

|---|---|---|---|

| (1R,2R)-(-)-2-Benzyloxycyclopentyl isocyanate | C13H15NO2 | (1R,2R) | Organic synthesis, polyurethane production |

| (1R,2R)-(-)-2-Benzyloxycyclohexyl isocyanate | C14H17NO2 | (1R,2R) | Organic synthesis, polyurethane production |

| (1S,2S)-(+)-2-Benzyloxycyclopentyl isocyanate | C13H15NO2 | (1S,2S) | Organic synthesis, academic research |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume